molecular formula C16H11ClFNO2S B3336569 4-Chloro-2-(4-methylphenyl)quinoline-6-sulfonyl fluoride CAS No. 31241-73-3

4-Chloro-2-(4-methylphenyl)quinoline-6-sulfonyl fluoride

Cat. No. B3336569
CAS RN: 31241-73-3
M. Wt: 335.8 g/mol
InChI Key: GXCWVCJZVJZNCM-UHFFFAOYSA-N
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Description

“4-Chloro-2-(4-methylphenyl)quinoline-6-sulfonyl fluoride” is a chemical compound with the linear formula C15H9ClFNO2S . It is a type of quinoline derivative, which are nitrogen-containing bicyclic compounds widely found throughout nature in various forms .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-(4-methylphenyl)quinoline-6-sulfonyl fluoride” can be represented by the linear formula C15H9ClFNO2S . The molecular weight of this compound is 321.76 .


Chemical Reactions Analysis

Quinoline derivatives, including “4-Chloro-2-(4-methylphenyl)quinoline-6-sulfonyl fluoride”, participate in both electrophilic and nucleophilic substitution reactions . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . Therefore, the future directions for “4-Chloro-2-(4-methylphenyl)quinoline-6-sulfonyl fluoride” could involve further exploration of its synthesis methods and potential biological activities.

properties

IUPAC Name

4-chloro-2-(4-methylphenyl)quinoline-6-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFNO2S/c1-10-2-4-11(5-3-10)16-9-14(17)13-8-12(22(18,20)21)6-7-15(13)19-16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCWVCJZVJZNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)S(=O)(=O)F)C(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303463
Record name 4-chloro-2-(4-methylphenyl)quinoline-6-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(4-methylphenyl)quinoline-6-sulfonyl fluoride

CAS RN

31241-73-3
Record name NSC158419
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158419
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-2-(4-methylphenyl)quinoline-6-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-(p-tolyl)-6-quinolinesulfonyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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